(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF2NO2/c23-20-2-1-3-21(25)19(20)14-28-18-10-4-15(5-11-18)22(27)12-13-26-17-8-6-16(24)7-9-17/h1-13,26H,14H2/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDODHIHOELYTOB-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)C=CNC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)/C=C/NC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyl Ether: The reaction begins with the formation of the benzyl ether by reacting 2-chloro-6-fluorobenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate.
Knoevenagel Condensation: The resulting benzyl ether is then subjected to a Knoevenagel condensation with 4-fluoroaniline and malonic acid in the presence of a base like piperidine to form the desired propenone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Basic Information
- Molecular Formula : C20H19ClFNO3
- Molar Mass : 375.82 g/mol
- CAS Number : 477870-67-0
Structural Characteristics
The compound features a prop-2-en-1-one backbone with various substituents, including a chloro-fluorophenyl group and a methoxy group, which contribute to its chemical reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study published in PubMed Central demonstrated that similar compounds with structural analogs showed promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structural components suggest potential effectiveness against bacterial strains, making it a candidate for further exploration in the development of new antibiotics. The presence of fluorine atoms is known to enhance the lipophilicity and bioactivity of organic compounds, which may contribute to its antimicrobial efficacy.
Synthesis and Modification
The synthesis of this compound involves several steps, including the formation of key intermediates that can be modified to enhance activity or reduce toxicity. Various synthetic routes have been explored, with some patents detailing improved methods for producing this compound efficiently .
Synthesis Route Overview:
| Step | Description |
|---|---|
| 1 | Synthesis of the methoxy-substituted phenyl ring. |
| 2 | Introduction of the chloro and fluorine substituents via electrophilic aromatic substitution. |
| 3 | Formation of the prop-2-en-1-one structure through condensation reactions. |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profile of this compound. Variations in substituents can significantly alter biological activity. For example, modifications at the phenolic positions have shown to impact binding affinity to target proteins involved in cancer progression.
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer properties of structurally similar compounds, revealing that modifications such as adding electron-withdrawing groups significantly enhanced their antiproliferative effects against breast cancer cell lines . The findings suggest that optimizing substituent positions can lead to more potent derivatives.
Case Study 2: Antimicrobial Testing
Another investigation focused on assessing the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong inhibitory effects, suggesting that further exploration of this compound's derivatives could yield effective antimicrobial agents.
Mechanism of Action
The mechanism of action of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Biological Activity
(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one, commonly referred to as a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a combination of functional groups, including chloro, fluoro, methoxy, and amino groups, which contribute to its reactivity and interaction with biological targets.
Chemical Structure
The molecular formula of the compound is , and its IUPAC name is (E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-fluorophenylamino)prop-2-en-1-one. The presence of halogen substituents is significant as they often enhance biological activity by influencing the compound's lipophilicity and electronic properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The functional groups allow for specific binding interactions, which can modulate enzymatic activity or receptor signaling pathways. This mechanism may involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
- Receptor Modulation: By binding to receptors, the compound can influence various signaling cascades that regulate cellular functions.
Biological Activity
Research has indicated that (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one exhibits notable biological activities:
- Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been shown to inhibit tubulin polymerization, a crucial process for cancer cell division. This effect can lead to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells .
- Anti-inflammatory Properties: The compound's structural characteristics may also confer anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .
- Antioxidant Activity: Some derivatives of similar compounds have shown significant antioxidant properties, which could be beneficial in combating oxidative stress-related diseases .
Case Studies and Research Findings
A review of literature reveals several studies that have explored the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Halogen Substituents
Key Observations :
- Methoxy groups (e.g., 4-OCH₃ in ) may improve solubility but reduce electrophilicity compared to halogenated derivatives.
Amino Group Modifications
Key Observations :
- Dimethylamino groups (e.g., ) increase basicity and nucleophilicity, favoring reactions like Michael additions.
Comparison of Yields and Conditions :
| Substrate Pairing | Reaction Time | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| 4-Hydroxyacetophenone + 4-ClC₆H₄CHO | 2–3 h | 75–85 | Ethanol/NaOH, RT | |
| 2-Hydroxyacetophenone + 4-FC₆H₄CHO | 2–3 h | 70 | Ethanol/KOH, 0–50°C |
Challenges :
- Steric hindrance from 2-chloro-6-fluorophenyl may reduce reaction efficiency compared to less substituted analogs.
- Amino group installation requires careful optimization to avoid side reactions .
Pharmacological and Physicochemical Properties
Antimicrobial Activity
- 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (): Exhibits moderate antimicrobial activity against S. aureus (MIC: 32 µg/mL).
- Target Compound: Predicted enhanced activity due to dual halogenation (Cl, F) and amino group, but experimental data pending .
Crystallographic Data
Q & A
Q. How can researchers ensure compliance with ethical guidelines when testing this compound in biological models?
- Methodological Answer :
- Institutional Approval : Submit protocols to an ethics committee (e.g., IACUC or IRB) for in vivo studies. Include dose justification (e.g., LD from OECD 423 guidelines) and humane endpoints .
- In Vitro Alternatives**: Use immortalized cell lines (e.g., HEK293) instead of primary cells to reduce animal use. Validate results with 3D organoid models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
